molecular formula C4H7BrO3 B3029729 Methyl 2-bromo-3-hydroxypropanoate CAS No. 7691-28-3

Methyl 2-bromo-3-hydroxypropanoate

Cat. No.: B3029729
CAS No.: 7691-28-3
M. Wt: 183 g/mol
InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C4H7BrO3. It is a brominated ester that features both a hydroxyl group and a bromine atom attached to a propanoate backbone. This compound is often used in organic synthesis and research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-hydroxypropanoate can be synthesized through various methods. One common method involves the bromination of methyl 3-hydroxypropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Another method involves the reaction of L-serine with bromic acid and potassium bromide in water, followed by the addition of sodium nitrite at low temperatures. This mixture is then stirred at room temperature overnight to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-hydroxypropanoic acid derivatives.

    Oxidation: Formation of 3-bromo-2-oxopropanoate.

    Reduction: Formation of 3-hydroxypropyl alcohol derivatives.

Scientific Research Applications

Methyl 2-bromo-3-hydroxypropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-hydroxypropanoate involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromopropanoate
  • Methyl 2-bromo-2-methylpropanoate
  • Methyl 2,3-dibromopropanoate

Uniqueness

Methyl 2-bromo-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxyl group on the same propanoate backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group .

Properties

IUPAC Name

methyl 2-bromo-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXAFLUDYYQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474879
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7691-28-3
Record name methyl 2-bromo-3-hydroxypropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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